REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:15][CH:14]([OH:16])[CH2:13][N:12]([S:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:19])=[O:18])[CH2:11][CH:10](O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CS(O)(=O)=O>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:9][CH:10]2[O:16][CH:14]([CH2:13][N:12]([S:17]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)(=[O:18])=[O:19])[CH2:11]2)[CH2:15]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CN(CC(C1)O)S(=O)(=O)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Toluene (105 mL) was removed from the mixture by distillation at reduced pressure (28 mbar)
|
Type
|
TEMPERATURE
|
Details
|
to cool to 30° C.
|
Type
|
CUSTOM
|
Details
|
the remaining toluene removed by distillation under reduced pressure (25 mbar)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice/water bath to 40° C.
|
Type
|
ADDITION
|
Details
|
treated with water (100 mL), which
|
Type
|
CUSTOM
|
Details
|
to rise to 70° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C. dichloromethane (80 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The mixture was basified by the portionwise addition of aqueous sodium hydroxide solution (10 M, 80 mL), such that the internal temperature
|
Type
|
CUSTOM
|
Details
|
remained below 30° C
|
Type
|
CUSTOM
|
Details
|
This took 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The dicholoromethane layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated nearly to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
Methanol (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
the solvent was again removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with methanol (20 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting solid dried by air suction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CN(CC(C1)O2)S(=O)(=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |